(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid
Overview
Description
The compound (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid is a chemical that features both a piperazine and a boronic acid group. This combination is of interest due to the potential for novel biological activity. Piperazine derivatives, when linked with boronic acids, have been shown to be promising candidates as biologically active compounds .
Synthesis Analysis
The synthesis of piperazine derivatives, including those with boronic acid groups, can be achieved through various methods. One approach involves the reaction of alkenyl, aryl, and heteroaryl boronic acids with 1,2-diamines and glyoxylic acid to yield piperazinones in a single step . Another method includes the activation of carboxylic acids with tert-butyl carbonates, leading to the formation of active esters that can react with amines to produce amides or peptides . Additionally, the synthesis of related compounds, such as ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, has been optimized to achieve good yields, indicating the potential for efficient synthesis of similar piperazine-boronic acid derivatives .
Molecular Structure Analysis
The molecular and crystal structures of benzyl piperazine derivatives of boronic acids have been investigated, revealing several structural features that contribute to their biological activity potential. Techniques such as Hirshfeld surface analysis and hydrogen bond energy estimation have been employed to study these compounds . Furthermore, the crystal structure of a related nitrogenous compound containing a piperazine moiety has been determined by X-ray diffraction, and its molecular structure has been optimized using density functional theory (DFT) calculations .
Chemical Reactions Analysis
Piperazine derivatives of boronic acids can participate in various chemical reactions due to their bifunctional nature. The boronic acid group can undergo reactions typical of organoboronic acids, while the piperazine ring can engage in reactions characteristic of amines. The synthesis of these compounds often involves amination-reduction reactions, as well as esterification and peptide bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives of boronic acids are influenced by the presence of the tert-butoxycarbonyl group and the boronic acid moiety. These groups affect the solubility, reactivity, and overall stability of the compounds. The tert-butoxycarbonyl group, in particular, is a common protecting group in peptide synthesis, which can be removed under acidic conditions to reveal the free amine . The boronic acid group is known for its ability to form reversible covalent bonds with diols, which is a key feature in the development of sensors and in the field of molecular recognition .
Scientific Research Applications
- Pharmaceutical Research
- This compound has been mentioned in the context of pharmaceutical research . It’s used in the synthesis of novel compounds that act as inhibitors of phosphodiesterase type IV (PDE4) and as antagonists of muscarinic acetylcholine receptors (mAChRs) . These compounds are being studied for their potential in the treatment and/or prophylaxis of respiratory diseases, including anti-inflammatory and/or allergic diseases such as chronic obstructive pulmonary disease (COPD), asthma, rhinitis (e.g., allergic rhinitis), atopic dermatitis, or psoriasis .
- Chemical Synthesis
Safety And Hazards
properties
IUPAC Name |
[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)13-6-4-5-12(11-13)16(20)21/h4-6,11,20-21H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOOIEDHOGPRIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625391 | |
Record name | {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid | |
CAS RN |
937048-39-0 | |
Record name | {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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